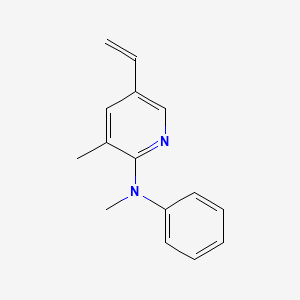
(R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is a compound that belongs to the class of aniline derivatives It features a methoxy group at the third position and a 2-methylpyrrolidin-1-yl group at the fifth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is functionalized to introduce the methoxy group at the third position.
Formation of the Pyrrolidine Ring: The 2-methylpyrrolidin-1-yl group is introduced through a cyclization reaction involving an appropriate precursor, such as a substituted piperidine.
Final Assembly: The functionalized aniline and the pyrrolidine precursor are coupled under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of methoxy and pyrrolidine substitutions on biological activity. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicinal chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other fine chemicals. Its functional groups allow for easy modification, making it useful in various applications.
Mécanisme D'action
The mechanism of action of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline: Unique due to its specific substitution pattern.
Pyrrolidin-2-ones: Similar in having a pyrrolidine ring but differ in the position and type of substituents.
Aniline Derivatives: Share the aniline core but vary in the functional groups attached.
Uniqueness
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is unique due to the combination of a methoxy group and a 2-methylpyrrolidin-1-yl group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1427514-86-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-methoxy-5-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1 |
Clé InChI |
NJWSSTAXWFFHRB-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1CCCN1C2=CC(=CC(=C2)N)OC |
SMILES canonique |
CC1CCCN1C2=CC(=CC(=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




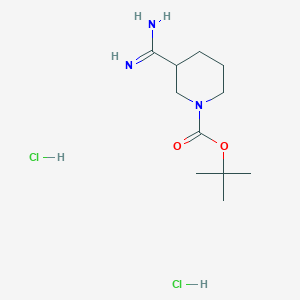
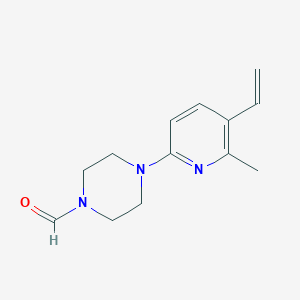

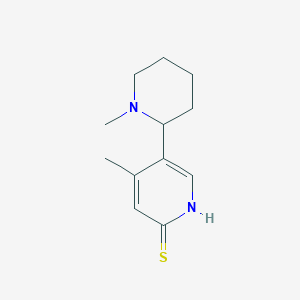
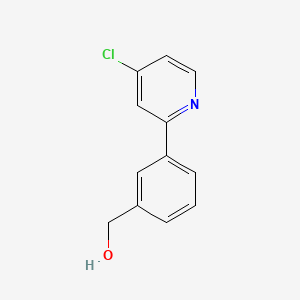
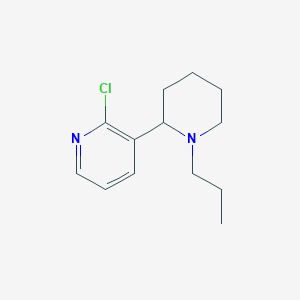
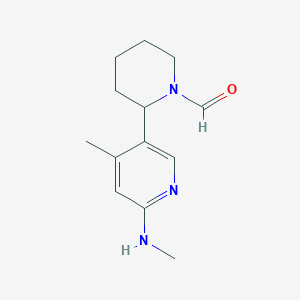
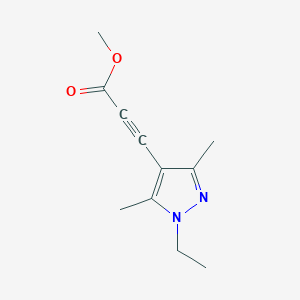
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
